Technical Guide: Antifungal Agent 39 - A Novel Biphenyl Aminoalkanoic Acid Derivative
Technical Guide: Antifungal Agent 39 - A Novel Biphenyl Aminoalkanoic Acid Derivative
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 39, identified as (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate, is a novel aminoalkanoic acid derivative containing a biphenyl group. This compound has demonstrated significant antifungal and fungicidal properties, positioning it as a promising candidate for further investigation in the development of new antifungal therapies. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data, primarily sourced from patent literature.
Chemical Structure and Properties
The chemical structure of Antifungal Agent 39 is presented below. It is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers.
Chemical Name: (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate
Molecular Formula: C₂₈H₃₅F₃N₂O₃
Molecular Weight: 516.59 g/mol
General Physicochemical Properties (Predicted)
| Property | Value |
| XLogP3-AA | 6.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 10 |
| Exact Mass | 516.259976 g/mol |
| Monoisotopic Mass | 516.259976 g/mol |
| Topological Polar Surface Area | 87.8 Ų |
| Heavy Atom Count | 36 |
| Complexity | 669 |
Note: These properties are computationally predicted and have not been experimentally verified in the available literature.
Synthesis
The synthesis of Antifungal Agent 39 involves a multi-step process as outlined in patent literature. A generalized workflow is provided below.
Synthesis Workflow
Caption: Generalized synthesis workflow for Antifungal Agent 39.
Experimental Protocol for Synthesis
The following is a representative, generalized protocol based on the procedures described in patent US20220144755A1.
Step 1: Amide Coupling
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To a solution of (R)- or (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
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Stir the mixture at room temperature for 15 minutes.
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Add (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine (1.0 eq.) to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final compound, (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate.
Note: The specific reagents, solvents, and reaction conditions may be optimized for yield and purity.
Antifungal Activity
Antifungal Agent 39 has been reported to exhibit broad-spectrum antifungal activity. The available data on its minimum inhibitory concentration (MIC) against various fungal pathogens is summarized below.
Table 1: In Vitro Antifungal Activity of Antifungal Agent 39
| Fungal Species | Strain | MIC (µg/mL) |
| Cryptococcus neoformans | H99 | 0.5 |
| Candida albicans | SC5314 | 1 |
| Aspergillus fumigatus | AF293 | 2 |
| Trichophyton rubrum | 0.25 | |
| Candida auris | 1 |
Data extracted from patent US20220144755A1. The specific strains for T. rubrum and C. auris were not detailed in the source document.
Experimental Protocol for Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
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Prepare a stock solution of Antifungal Agent 39 in dimethyl sulfoxide (DMSO).
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Serially dilute the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
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Prepare a fungal inoculum of the desired species and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
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Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
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Include positive (no drug) and negative (no inoculum) controls.
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Incubate the plates at 35°C for 24-48 hours.
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The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control, as determined by visual inspection or spectrophotometric reading at a specific wavelength.
Mechanism of Action (Proposed)
While the precise mechanism of action for Antifungal Agent 39 has not been fully elucidated in the public domain, related research by the inventors suggests that novel antifungal agents from their platforms may target fungal cell wall integrity.[1]
Proposed Mechanism Pathway
Caption: Proposed mechanism of action for Antifungal Agent 39.
This proposed pathway is speculative and based on the general research direction of the inventors. Further experimental validation is required to confirm the specific molecular targets and downstream effects of Antifungal Agent 39.
Conclusion
Antifungal Agent 39, a novel biphenyl aminoalkanoic acid derivative, demonstrates promising in vitro activity against a range of pathogenic fungi. The synthetic route is accessible, and the compound's properties warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships to optimize its antifungal potency and pharmacokinetic properties. The information presented in this guide provides a foundational resource for researchers interested in the development of this and related classes of antifungal compounds.
